N~5~-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N~5~-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzodioxole group, a fluorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 2-fluorobenzaldehyde, and thioamide derivatives. The key steps in the synthesis may involve:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the benzodioxole group via electrophilic aromatic substitution.
- Coupling of the fluorophenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also be developed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, N5-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound may have potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N5-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- N~5~-(1,3-benzodioxol-5-yl)-2-(2-bromophenyl)-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
Compared to similar compounds, N5-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H13FN2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H13FN2O3S/c1-10-16(25-18(20-10)12-4-2-3-5-13(12)19)17(22)21-11-6-7-14-15(8-11)24-9-23-14/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
HPNHNOSFYBZBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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